4-Isocyanato-2,3-dihydro-1H-indene
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Overview
Description
4-Isocyanato-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is characterized by the presence of an isocyanate group attached to a dihydroindene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2,3-dihydro-1H-indene typically involves the reaction of indene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Major Products: The major products formed from these reactions include various substituted indenes, ureas, carbamates, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 4-Isocyanato-2,3-dihydro-1H-indene is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new materials and polymers .
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and pharmaceutical agents. The compound’s ability to form stable covalent bonds with biological molecules makes it a useful tool in drug discovery .
Industry: Industrially, this compound is employed in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the performance and durability of these products .
Mechanism of Action
The mechanism of action of 4-Isocyanato-2,3-dihydro-1H-indene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable adducts. These reactions are often utilized in the modification of biological molecules and the development of new materials .
Molecular Targets and Pathways: In biological systems, the isocyanate group can react with amino acids, proteins, and other biomolecules, potentially altering their function and activity. This reactivity is harnessed in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Indane (2,3-Dihydro-1H-indene): A structurally similar compound without the isocyanate group.
Indene: Another related compound, which is a precursor to indane and other derivatives.
Uniqueness: This functional group allows for the formation of a wide range of derivatives and the modification of various substrates, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-isocyanato-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDZRCGSEZYDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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